molecular formula C8H5Cl3O B1267302 2,3',4'-Trichloroacetophenone CAS No. 42981-08-8

2,3',4'-Trichloroacetophenone

Cat. No.: B1267302
CAS No.: 42981-08-8
M. Wt: 223.5 g/mol
InChI Key: BYTZWANJVUAPNO-UHFFFAOYSA-N
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Description

2,3’,4’-Trichloroacetophenone is a chemical compound with the molecular formula C8H5Cl3O It is a pale yellow crystalline powder with a pungent odorIt is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2,3’,4’-Trichloroacetophenone plays a significant role in biochemical reactions, particularly in the dechlorination processes. It has been used to stimulate the dechlorination of compounds such as 1,2,3,4-tetrachlorodibenzo-p-dioxin . The compound interacts with various enzymes and proteins involved in these reactions, facilitating the removal of chlorine atoms from the target molecules. This interaction is crucial for understanding the detoxification processes in biological systems.

Cellular Effects

The effects of 2,3’,4’-Trichloroacetophenone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in genetic toxicity studies, 2,3’,4’-Trichloroacetophenone has demonstrated mutagenic effects in bacterial systems such as Salmonella and E. coli . These effects highlight the compound’s potential impact on cellular functions and its role in studying mutagenesis and carcinogenesis.

Molecular Mechanism

At the molecular level, 2,3’,4’-Trichloroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in dechlorination processes, leading to changes in gene expression and metabolic pathways . The compound’s ability to interact with specific enzymes and proteins makes it a valuable tool for studying the molecular mechanisms of detoxification and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4’-Trichloroacetophenone can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 2,3’,4’-Trichloroacetophenone remains stable under specific conditions, but its degradation products can also influence cellular processes . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 2,3’,4’-Trichloroacetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of 2,3’,4’-Trichloroacetophenone in research and potential therapeutic applications.

Metabolic Pathways

2,3’,4’-Trichloroacetophenone is involved in various metabolic pathways, particularly those related to dechlorination and detoxification. The compound interacts with enzymes and cofactors that facilitate the removal of chlorine atoms from target molecules . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2,3’,4’-Trichloroacetophenone is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for studying the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2,3’,4’-Trichloroacetophenone affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3’,4’-Trichloroacetophenone typically involves the acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out in an acylation reactor at a temperature of 58-62°C. After the addition of chloroacetyl chloride, the temperature is raised to 80-100°C for thermal reaction .

Industrial Production Methods: In an industrial setting, the preparation method involves adding m-dichlorobenzene and aluminum chloride into an acylation reactor, followed by the dropwise addition of chloroacetyl chloride. The mixture is then subjected to hydrolysis, rinsing, and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3’,4’-Trichloroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3’,4’-Trichloroacetophenone is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2,3’,4’-Trichloroacetophenone is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-1-(3,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTZWANJVUAPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311496
Record name 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42981-08-8
Record name 2-Chloro-1-(3,4-dichlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42981-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 243689
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042981088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42981-08-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-(3,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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